molecular formula C11H11F3N2 B8735220 2-(5-(trifluoromethyl)-1H-indol-3-yl)ethanamine

2-(5-(trifluoromethyl)-1H-indol-3-yl)ethanamine

Cat. No. B8735220
M. Wt: 228.21 g/mol
InChI Key: DVJKZOMKVLFUDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06350757B1

Procedure details

3.8 g of the compound obtained in Step C are stirred for 72 hours at ambient temperature in 200 ml of tetrahydrofuran and 10 ml of a 1 M solution of tetrabutylammonium fluoride in tetrahydrofuran in the presence of 1 g of 3 Å molecular sieve. After filtering off the resin and evaporating to dryness, the residue is taken up in 100 ml of 1N HCl and washed with dichloromethane. The aqueous phase is then rendered alkaline and extracted with dichloromethane and the combined organic phases are worked up in customary manner. The product obtained crystallises as the hydrochloride in an ethanol-diethyl ether-hydrogen chloride mixture.
Name
compound
Quantity
3.8 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C([Si](CC)(CC)[C:4]1[NH:5][C:6]2[C:11]([C:12]=1[CH2:13][CH2:14][NH2:15])=[CH:10][C:9]([C:16]([F:19])([F:18])[F:17])=[CH:8][CH:7]=2)C.[F-].C([N+](CCCC)(CCCC)CCCC)CCC>O1CCCC1>[F:18][C:16]([F:17])([F:19])[C:9]1[CH:10]=[C:11]2[C:6](=[CH:7][CH:8]=1)[NH:5][CH:4]=[C:12]2[CH2:13][CH2:14][NH2:15] |f:1.2|

Inputs

Step One
Name
compound
Quantity
3.8 g
Type
reactant
Smiles
C(C)[Si](C=1NC2=CC=C(C=C2C1CCN)C(F)(F)F)(CC)CC
Name
Quantity
200 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[F-].C(CCC)[N+](CCCC)(CCCC)CCCC
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
After filtering off the resin
CUSTOM
Type
CUSTOM
Details
evaporating to dryness
WASH
Type
WASH
Details
washed with dichloromethane
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane
CUSTOM
Type
CUSTOM
Details
The product obtained
CUSTOM
Type
CUSTOM
Details
crystallises as the hydrochloride in an ethanol-diethyl ether-hydrogen chloride mixture

Outcomes

Product
Name
Type
Smiles
FC(C=1C=C2C(=CNC2=CC1)CCN)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.